molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No.: B045717
CAS No.: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(Trichloroacetyl)pyrrole is a 2-substituted pyrrole

Mode of Action

It’s known that the compound undergoes acylation to afford 4-acyl derivatives . This suggests that it might interact with its targets through acylation, leading to changes in the target’s function.

Biochemical Pathways

Given that it undergoes acylation to afford 4-acyl derivatives , it may influence pathways involving acylation reactions.

Result of Action

The acylation process it undergoes could potentially lead to modifications in target molecules, influencing their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trichloroacetyl)pyrrole can be synthesized through the acylation of pyrrole with trichloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, often requiring precise temperature control and the use of high-purity reagents .

Properties

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFDGMDENAEMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313578
Record name 2-(Trichloroacetyl)pyrrole
Source EPA DSSTox
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Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35302-72-8
Record name 35302-72-8
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Record name 2-(Trichloroacetyl)pyrrole
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Record name 2-(Trichloroacetyl)pyrrole
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Synthesis routes and methods I

Procedure details

45 g (247 mmol) of trichloroacetyl chloride and 100 ml of ethyl ether were introduced into a three-necked flask. A solution of 15.4 g (230 mmol) of pyrrole in 100 ml of ethyl ether was added dropwise and the mixture was stirred at room temperature for one hour, then a solution of 20 g of potassium carbonate in 60 ml of water was added slowly. The organic phase was decanted off, dried over magnesium sulfate, evaporated, the residue triturated in hexane and filtered. 42.7 g (87%) of the expected compound of melting point 78°-79° C. were recovered.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.45 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To trichloroacetyl chloride (48 mL; 0.43 mol) taken in anhydrous ether (150 mL) under nitrogen was added pyrrole (25 g, 0.37 mol) dissolved in anhydrous ether (500 mL) through a dropping funnel over a 2-hour period. The violet ether solution began to reflux during addition. Refluxing was continued for 1 h before the reaction was quenched with a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL). The layers were separated and the red organic layer was washed four times with water (4×50 mL) and once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate. The red ether solution was then filtered through CELITE® and washed with ether. The solvent was removed under vacuum to afford 2-trichloroacetylpyrrole (Example 1A, 72 g, 91% yield).) as an ash colored solid (72 g, 91% yield). LC-MS, [M−H]+=212. 1H NMR (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-(Trichloroacetyl)pyrrole in scientific research?

A1: this compound serves as a versatile intermediate in synthesizing various compounds, particularly 2,4-disubstituted pyrroles. [] This is due to the reactivity of the trichloroacetyl group, which can be easily modified to introduce different substituents onto the pyrrole ring.

Q2: How does the structure of this compound lend itself to studying biological systems?

A2: this compound forms dimers through N-H•••O=C hydrogen bonding, a type of interaction crucial for protein stability. [] Studying the dimerization of this compound provides insights into the factors influencing protein structure and stability.

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: FTIR spectroscopy is frequently used to investigate the hydrogen bonding interactions of this compound, particularly in dimer formation. [] Additionally, NMR, IR, and MS analyses are used to characterize the structure of this compound and its derivatives. [, , ]

Q4: Has the interaction of this compound with metal surfaces been studied?

A4: Yes, studies have investigated the adsorption of this compound onto silver and gold surfaces using Surface-Enhanced Raman Scattering (SERS). [] These studies revealed that this compound chemisorbs onto these surfaces, suggesting potential applications in biosensor development.

Q5: Are there any crystallographic studies on this compound derivatives?

A5: Yes, several crystal structures of this compound derivatives have been determined using X-ray diffraction. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of these compounds. [, , , , ]

Q6: What is the significance of studying the hetero-association of this compound?

A6: Research has explored the hetero-association of this compound with toluene, determining the complexation constant and thermodynamic parameters (enthalpy and entropy) of the interaction. [] This information helps understand the compound's interaction with different solvents and its potential applications in separation processes.

Q7: Have any computational studies been performed on this compound?

A7: DFT (Density Functional Theory) calculations have been employed to study the interaction of this compound with silver and gold clusters. [] These calculations validate experimental findings regarding the adsorption of the compound on metal surfaces and provide insights into the nature of the interaction.

Q8: What are some examples of this compound derivatives synthesized and characterized in the literature?

A8: Several derivatives, including N-(1-Butylpyrrole-2-carbonyl)-amino acid methyl esters, 3-(4-Bromo-1H-pyrrole-2-carbox­amido)­propanoic acid, and Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, have been synthesized and characterized. [, , ] These derivatives highlight the versatility of this compound as a building block for synthesizing structurally diverse compounds.

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